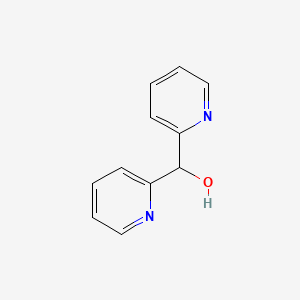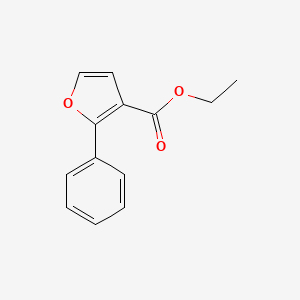
3-Metoxibutanol
Descripción general
Descripción
3-Methoxy-2-butanol is an organic compound with the molecular formula C5H12O2. It is a colorless liquid characterized by its pleasant odor. This compound is a tertiary alcohol, which means the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. It is also known by other names such as 3-methoxybutan-2-ol .
Aplicaciones Científicas De Investigación
3-Methoxy-2-butanol has found extensive utilization in various fields due to its distinctive properties :
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is employed in the study of biological processes and as a reagent in biochemical research.
Industry: It is used in the production of perfumes, cosmetics, and other consumer products.
Mecanismo De Acción
Target of Action
3-Methoxy-2-butanol, also known as 3-Methoxybutan-2-ol, is a chemical compound with the molecular formula C5H12O2 The primary targets of this compound are not well-documented in the literature
Action Environment
The action, efficacy, and stability of 3-Methoxy-2-butanol can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and efficacy . .
Análisis Bioquímico
Biochemical Properties
It is known that 3-Methoxy-2-butanol has a significant impact on biochemical reactions due to its structure and properties .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that the compound interacts with certain enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound may interact with certain transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-butanol can be synthesized through various methods. One common synthetic route involves the reaction of 3-methoxy-2-butanone with a reducing agent such as sodium borohydride (NaBH4) under mild conditions. This reduction process converts the ketone group into a hydroxyl group, yielding 3-Methoxy-2-butanol .
Industrial Production Methods: In industrial settings, 3-Methoxy-2-butanol is often produced through the catalytic hydrogenation of 3-methoxy-2-butanone. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-2-butanol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Hydrohalic acids (HCl, HBr, HI)
Major Products Formed:
Oxidation: 3-methoxy-2-butanone
Reduction: 3-Methoxy-2-butanol
Substitution: Halogenated derivatives of 3-Methoxy-2-butanol
Comparación Con Compuestos Similares
3-Methoxy-1-butanol: Another methoxy-substituted butanol with similar properties but different structural configuration.
3-Methoxy-3-methyl-1-butanol: A compound with an additional methyl group, used in similar applications.
Uniqueness: 3-Methoxy-2-butanol is unique due to its tertiary alcohol structure, which imparts different reactivity and physical properties compared to its primary and secondary counterparts. This uniqueness makes it valuable in specific industrial and research applications .
Propiedades
IUPAC Name |
3-methoxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-4(6)5(2)7-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHFJCUIVDTESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338233 | |
| Record name | 3-Methoxy-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53778-72-6 | |
| Record name | 3-Methoxy-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)





